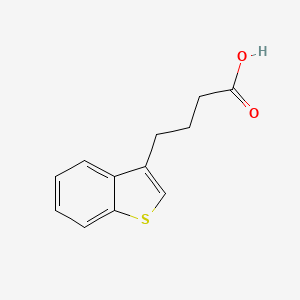

4-(1-Benzothiophen-3-yl)butanoic acid

Descripción

Contextualization within the Landscape of Heterocyclic Butanoic Acid Derivatives

Heterocyclic compounds are a cornerstone of medicinal chemistry, with their unique structures enabling a wide range of biological activities. nih.gov When a heterocyclic ring system is combined with a butanoic acid moiety, the resulting derivatives often exhibit modified properties such as solubility, lipophilicity, and the ability to form hydrogen bonds. nih.gov Butanoic acid and its derivatives are recognized for their potential biological activities, including acting as inhibitors of enzymes like histone deacetylase (HDAC). biointerfaceresearch.comnih.gov

The incorporation of different heterocyclic scaffolds, such as thiophene (B33073), furan, or benzothiophene (B83047), into the butanoic acid structure allows for the creation of a diverse chemical space for drug discovery. ontosight.aimdpi.com These modifications can influence how the molecule interacts with biological targets, making heterocyclic butanoic acid derivatives a significant area of investigation for new therapeutic agents. nih.govontosight.ai

Rationale for Academic Investigation of the Benzothiophene-Butanoic Acid Scaffold

The benzothiophene ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in several commercially available drugs with diverse therapeutic applications, including raloxifene (B1678788) (osteoporosis treatment), zileuton (B1683628) (asthma treatment), and sertaconazole (B158924) (antifungal agent). mdpi.com This scaffold is known for its chemical stability and its ability to engage in various biological interactions. nih.gov

The rationale for investigating the specific combination of a benzothiophene core with a butanoic acid side chain stems from several key areas of interest:

Anticancer Research : Benzothiophene derivatives have been explored for their potential anticancer properties, targeting enzymes like kinases and influencing pathways that control cell growth and survival. mdpi.comnih.gov

Anti-inflammatory Applications : The benzothiophene structure is a component of Zileuton, an inhibitor of 5-lipoxygenase used in asthma treatment. mdpi.com This highlights the potential of the scaffold in modulating inflammatory pathways. Zafirlukast, another asthma medication, is a leukotriene receptor antagonist, and 4-(1-Benzothiophen-3-yl)butanoic acid can be a key intermediate in its synthesis. nih.gov

Neurological Disorders : Researchers have designed and synthesized benzothiophene-containing compounds to act as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov

Autoimmune Diseases : Derivatives of tetrahydro-benzothiophene have been identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for treating autoimmune and inflammatory conditions. nih.gov

The butanoic acid portion of the molecule provides a carboxylic acid functional group, which can be crucial for interacting with specific amino acid residues in biological targets or for improving the pharmacokinetic properties of a potential drug candidate. biointerfaceresearch.com

Overview of Key Research Areas and Methodological Approaches

Research involving the this compound scaffold is multifaceted, employing a range of chemical and computational techniques.

Key Research Areas:

Synthesis of Analogues : A primary focus is the synthesis of new derivatives to explore structure-activity relationships (SAR). This involves modifying both the benzothiophene ring and the butanoic acid chain to optimize biological activity. mdpi.comnih.gov

Biological Evaluation : Synthesized compounds are screened for various biological activities, such as antiproliferative effects against cancer cell lines, enzyme inhibition, and antimicrobial properties. mdpi.comresearchgate.net

Intermediate for Complex Molecules : The compound serves as a building block or intermediate in the total synthesis of more complex molecules, such as the anti-asthmatic drug zafirlukast. nih.gov

Materials Science : The broader class of benzothiophene derivatives, particularly biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (BTBT), is heavily studied in organic electronics for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com

Methodological Approaches:

Organic Synthesis : Standard organic chemistry reactions are employed for the synthesis and functionalization of the scaffold. For instance, Lewis acid-catalyzed condensation reactions have been developed for the efficient synthesis of related heterocyclic structures. acs.orgacs.org

Spectroscopic and Crystallographic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and single-crystal X-ray diffraction are used to confirm the structure and purity of newly synthesized compounds. biointerfaceresearch.commdpi.com

Computational Chemistry : Molecular modeling techniques, including Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, are used to predict how these molecules will behave, interact with biological targets, and to understand their electronic properties. biointerfaceresearch.comnih.gov

| Methodological Approach | Application in Research |

| Organic Synthesis | Creation of novel derivatives and intermediates. |

| Biological Screening | Evaluation of cytotoxic, enzymatic, and antimicrobial activity. mdpi.comresearchgate.net |

| Spectroscopic Analysis (NMR, IR, MS) | Structural confirmation and characterization of compounds. biointerfaceresearch.com |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. mdpi.com |

| Computational Modeling (DFT, Docking) | Prediction of molecular properties and biological interactions. nih.gov |

Table 2: Common Methodological Approaches in the Study of Benzothiophene Derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-benzothiophen-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNSMHPYFWPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500487 | |

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24444-97-1 | |

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(1-Benzothiophen-3-yl)butanoic Acid and its Analogs

The construction of the this compound scaffold and its derivatives can be achieved through various synthetic methodologies, ranging from direct synthesis to the manipulation of precursor molecules.

A primary and straightforward method for the direct synthesis of the this compound core scaffold involves the Friedel-Crafts acylation of benzothiophene (B83047). nih.govmdpi.com This classic electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the acylation of the benzothiophene ring with an acylating agent like succinic anhydride (B1165640). nih.govstackexchange.com

The reaction proceeds through the formation of an acylium ion from succinic anhydride in the presence of the Lewis acid. This electrophile then attacks the electron-rich benzothiophene ring. The acylation of benzothiophene can result in substitution at either the C2 or C3 position, with the C3 position generally being more reactive. nih.gov The initial product of this reaction is 4-oxo-4-(1-benzothiophen-3-yl)butanoic acid, which can then be reduced to the target compound, this compound.

Alternative approaches to Friedel-Crafts acylation have been explored to create more environmentally benign processes. One such method involves the use of mixed anhydrides of trifluoroacetic acid for aromatic acylation, which can serve as a useful alternative to the traditional Friedel-Crafts conditions. nih.gov Another strategy employs phosphoric acid as a catalyst for the intramolecular Friedel-Crafts reaction, offering a metal-free approach to constructing benzothiophene skeletons. rsc.org

The preparation of analogs of this compound often relies on the strategic use of precursor chemistry. Benzothiophene itself serves as a fundamental precursor, which can be acylated with various dicarboxylic acid anhydrides or acyl halides to introduce different side chains at the 3-position. nih.govchemsrc.comgoogle.com For example, using substituted succinic anhydrides in the Friedel-Crafts reaction would lead to analogs with substituents on the butanoic acid chain.

Furthermore, modifications can be made to the benzothiophene ring of the precursor before the addition of the butanoic acid side chain. This allows for the synthesis of a diverse library of analogs with various substitution patterns on the aromatic core. The resulting acylated benzothiophenes are valuable intermediates that can be further modified. nih.gov

| Precursor | Reagent | Reaction Type | Product |

| Benzothiophene | Succinic anhydride/AlCl₃ | Friedel-Crafts Acylation | 4-Oxo-4-(1-benzothiophen-3-yl)butanoic acid |

| Benzothiophene | Acetic acid/TFAA/H₃PO₄ | Acylation | 3-Acetylbenzothiophene |

| 3-Substituted Benzothiophene | Alkyl Boronic Esters | Cross-coupling | 2,3-Disubstituted Benzothiophenes |

Stereoselective Synthesis and Chiral Resolution of Butanoic Acid Derivatives

The presence of a chiral center in derivatives of this compound, particularly when the butanoic acid chain is substituted, necessitates methods for stereoselective synthesis or chiral resolution.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For butanoic acid derivatives containing a benzothiophene moiety, this can be achieved through several strategies. One approach involves the use of chiral catalysts in the synthetic route. For instance, N-heterocyclic carbenes have been used to catalyze the enantioselective functionalization of 3-aminobenzothiophenes. researchgate.net

Another strategy is the enantiospecific coupling of benzothiophene S-oxides with boronic esters, which proceeds with complete enantiospecificity to yield enantioenriched 2,3-disubstituted benzothiophenes. researchgate.netnih.gov The use of chiral auxiliaries attached to the butanoic acid precursor is also a common method to induce stereoselectivity during key bond-forming reactions.

When an enantioselective synthesis is not employed, a racemic mixture of the butanoic acid derivative is often obtained. Diastereomeric resolution is a classical method to separate these enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for the analytical and preparative separation of enantiomers. unimi.it For example, the enantiomers of an indole-benzothiophene-based oligomer were successfully separated using HPLC with a Chiralpak IB chiral stationary phase. unimi.it

| Technique | Principle | Application Example |

| Enantioselective Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | N-heterocyclic carbene catalyzed functionalization of 3-aminobenzothiophenes. researchgate.net |

| Diastereomeric Resolution | Formation of diastereomers with a chiral resolving agent, followed by separation based on different physical properties. | Separation of racemic acids via formation of diastereomeric salts. |

| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Separation of indole-benzothiophene oligomer enantiomers. unimi.it |

Derivatization Strategies for Structural Modification

Derivatization of this compound is a key strategy for modifying its structure to explore structure-activity relationships and optimize its properties. These modifications can be targeted at either the carboxylic acid group or the benzothiophene ring system.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, or acid chlorides. nih.govnih.gov These transformations allow for the introduction of a wide range of substituents, which can influence the compound's physicochemical properties. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common method for modifying carboxylic acids for analytical purposes. nih.gov

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters and amides, or for reduction to the corresponding primary alcohol.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. masterorganicchemistry.comsphinxsai.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. sphinxsai.com Another effective method involves the use of amphipathic monolithic resins bearing sulfonic acid groups, which can catalyze the esterification in a heterogeneous manner, simplifying product purification. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine. A one-step method involves the reaction of the carboxylic acid and an amine in the presence of a coupling agent. For example, substituted anilines can be reacted with amino acid esters in a single step to form amide derivatives. sphinxsai.com

Reduction to Alcohol: The carboxylic acid functionality can be reduced to a primary alcohol, yielding 4-(1-benzothiophen-3-yl)butan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. masterorganicchemistry.comchemguide.co.ukvaia.comlibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent. chemguide.co.uk

Table 1: Functionalization Reactions at the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.), Reflux | 4-(1-Benzothiophen-3-yl)butanoate ester |

Modifications and Substitutions on the Benzothiophene Ring

The benzothiophene ring system is amenable to a range of modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic core.

Electrophilic Aromatic Substitution: The benzothiophene ring is susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. For benzothiophene itself, electrophilic substitution preferentially occurs at the C3 position, and to a lesser extent at other positions on the benzene (B151609) ring. cdnsciencepub.com In the case of 3-substituted benzothiophenes, electrophilic attack is generally directed to the benzene portion of the molecule. researchgate.net For instance, nitration of benzo[b]thiophene-3-carboxylic acid leads to a mixture of mononitro derivatives on the benzene ring. cdnsciencepub.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. researchgate.net To utilize these methods, a halogenated derivative of this compound would first need to be synthesized. For example, a bromo- or iodo-substituted benzothiophene ring could be coupled with a variety of organoboron reagents to introduce new alkyl or aryl groups. organic-chemistry.orgprinceton.edu

Oxidation and Reduction of the Benzothiophene System: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or organic peroxy acids. youtube.commdpi.com This modification can significantly alter the electronic properties of the benzothiophene system. mdpi.com Conversely, the benzothiophene ring can be reduced to its 2,3-dihydro derivative using reagents like triethylsilane in an acidic medium. taylorfrancis.com

Table 2: Modification Reactions on the Benzothiophene Ring

| Transformation | Reagents and Conditions | Expected Product Feature |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the benzene ring |

| Suzuki-Miyaura Coupling | R'-B(OH)₂, Pd catalyst, Base | Introduction of an alkyl or aryl group at a halogenated position |

| Sulfur Oxidation | m-CPBA or H₂O₂ | Formation of a sulfoxide or sulfone |

| Ring Reduction | Et₃SiH, Acid | Saturation of the thiophene (B33073) ring to a dihydrobenzothiophene |

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is dictated by the interplay of the butanoic acid side chain and the benzothiophene ring system.

Reactivity Profiles of the Butanoic Acid Component

The butanoic acid component exhibits typical reactivity for a carboxylic acid. The alpha-carbon to the carboxyl group can potentially be functionalized, for example, via halogenation under specific conditions. The reactivity of the carboxylic acid itself, as discussed in section 2.3.1, includes esterification, amidation, and reduction.

Transformations Involving the Benzothiophene System

The benzothiophene system's reactivity is centered on its aromatic character. It can undergo electrophilic substitution as previously mentioned. The sulfur atom can act as a nucleophile in certain reactions, for instance, in the formation of sulfonium (B1226848) salts. The C2 position of the benzothiophene ring is also known to be reactive and can be functionalized, although C3 substitution is often favored in electrophilic attacks on the parent benzothiophene. nih.gov

Mechanistic Studies of Key Chemical Conversions

The mechanisms of the aforementioned transformations are generally well-understood.

Fischer-Speier Esterification: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Reduction with LiAlH₄: The reduction of the carboxylic acid with lithium aluminum hydride proceeds via the initial deprotonation of the acidic proton by the hydride reagent. The resulting carboxylate then reacts with the aluminum hydride species. A subsequent hydride transfer to the carbonyl carbon leads to a tetrahedral intermediate, which, after a series of steps involving the elimination of an oxygen-aluminum species, ultimately forms a primary alcohol upon acidic workup. libretexts.org

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzothiophene ring follows the general pattern for aromatic compounds. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. A proton is then abstracted from the ring, restoring aromaticity and resulting in the substituted product. The regioselectivity of the attack is determined by the stability of the intermediate carbocation. cdnsciencepub.comresearchgate.net

Metal-Free C3-Alkylation/Arylation via Pummerer-type Reaction: A notable mechanism for the functionalization at the C3 position of benzothiophenes involves an interrupted Pummerer reaction. nih.gov This process begins with the oxidation of the benzothiophene to its S-oxide. The activated S-oxide then reacts with a nucleophile (such as a phenol (B47542) or an allyl silane) at the sulfur atom. This is followed by a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which regioselectively delivers the substituent to the C3 position. nih.gov

Stability and Biotransformation Studies (Preclinical Focus)

The metabolism of thiophene rings can lead to the formation of reactive metabolites, which is a consideration in drug design. acs.org Two major metabolic pathways for thiophenes are thiophene epoxidation and thiophene-S-oxidation, both of which are often mediated by cytochrome P450 enzymes. acs.orgresearchgate.net These pathways can lead to the formation of highly reactive electrophilic intermediates that can covalently bind to macromolecules. acs.org

For benzothiophene derivatives, metabolism can occur on both the thiophene and the benzene rings. Hydroxylation of the benzene ring is a common metabolic pathway. researchgate.net Additionally, the sulfur atom can be oxidized to the corresponding sulfoxide. researchgate.net The butanoic acid side chain may also undergo metabolic transformations, such as beta-oxidation.

In vitro metabolism studies using liver microsomes or hepatocytes are standard preclinical assays to assess metabolic stability and identify potential metabolites. mdpi.comadmescope.com Such studies would be necessary to determine the specific biotransformation pathways of this compound.

In Vitro Chemical Stability Assessments

Detailed experimental data regarding the in vitro chemical stability of this compound is not extensively available in the current scientific literature. However, the stability of related benzothiophene derivatives has been a subject of investigation in drug discovery, suggesting that the benzothiophene core can be a stable scaffold. For instance, a study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, a benzothiophene carboxylate derivative, reported significant metabolic stability, with no degradation observed over a 240-minute incubation period. nih.gov

The chemical stability of this compound would likely be influenced by the reactivity of both the benzothiophene ring system and the butanoic acid side chain under various pH and temperature conditions. Generally, the benzothiophene ring is relatively stable due to its aromatic character. The butanoic acid side chain is also a stable functional group. Potential degradation pathways could involve oxidation of the sulfur atom in the benzothiophene ring or reactions involving the carboxylic acid group.

Interactive Data Table: Potential In Vitro Stability Considerations for this compound

| Parameter | Potential Stability Profile | Rationale |

| pH Stability | Expected to be stable across a range of pH values. The carboxylic acid moiety will exist in its protonated or deprotonated form depending on the pH. | Based on the general stability of benzothiophenes and carboxylic acids. |

| Thermal Stability | Likely to be stable at physiological temperatures. | Aromatic and aliphatic components are generally thermally stable under these conditions. |

| Oxidative Stability | The sulfur atom in the benzothiophene ring could be susceptible to oxidation. | Heteroatoms in aromatic rings can be sites of oxidative metabolism. |

Enzymatic and Non-Enzymatic Biotransformation Pathways

Specific studies detailing the enzymatic and non-enzymatic biotransformation pathways of this compound have not been identified in the reviewed scientific literature. However, based on the metabolism of structurally related compounds, potential biotransformation pathways can be postulated. The metabolism of this compound would likely involve transformations of both the benzothiophene moiety and the butanoic acid side chain.

The biotransformation of xenobiotics is a critical process that determines their pharmacokinetic profile and potential toxicity. longdom.org This process typically involves Phase I (functionalization) and Phase II (conjugation) reactions. openaccessjournals.com

Potential Biotransformation of the Benzothiophene Moiety:

The benzothiophene ring system can undergo various metabolic transformations. Phase I reactions are often mediated by cytochrome P450 (CYP) enzymes. openaccessjournals.com For aromatic systems like benzothiophene, oxidation is a common metabolic pathway. This can lead to the formation of hydroxylated metabolites.

Potential Biotransformation of the Butanoic Acid Side Chain:

The butanoic acid side chain is structurally similar to fatty acids and may undergo metabolic pathways analogous to fatty acid oxidation. The most probable pathway is β-oxidation, a process that occurs in the mitochondria and involves the sequential removal of two-carbon units. mdpi.com

Interactive Data Table: Potential Biotransformation Pathways for this compound

| Moiety | Potential Pathway | Description | Potential Metabolites |

| Benzothiophene | Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring, mediated by CYP enzymes. | Hydroxylated benzothiophene derivatives |

| Benzothiophene | S-oxidation | Oxidation of the sulfur atom to form a sulfoxide or sulfone. | 4-(1-Oxido-1-benzothiophen-3-yl)butanoic acid |

| Butanoic Acid | β-Oxidation | Sequential enzymatic reactions leading to the shortening of the carboxylic acid chain by two carbons. | 2-(1-Benzothiophen-3-yl)acetic acid |

| Butanoic Acid | Glucuronidation | Conjugation of the carboxylic acid group with glucuronic acid. | This compound glucuronide |

Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR analysis of 4-(1-Benzothiophen-3-yl)butanoic acid, conducted in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the butyric acid chain and the benzothiophene (B83047) ring system. Experimental data from patent literature reports signals at specific chemical shifts (δ) that confirm the compound's structure.

The protons on the butyric acid chain appear as multiplets and triplets in the upfield region. Specifically, the two protons adjacent to the carbonyl group (α-CH₂) are observed as a triplet at approximately 2.45 ppm. The two protons on the terminal carbon of the chain (β-CH₂) are seen as a multiplet around 2.10 ppm, and the two protons bonded to the carbon attached to the benzothiophene ring (γ-CH₂) present as a triplet at about 3.05 ppm.

The aromatic protons of the benzothiophene moiety resonate in the downfield region. A singlet at 7.25 ppm corresponds to the proton on the thiophene (B33073) ring. The protons on the fused benzene (B151609) ring appear as two multiplets: one integrating to two protons at 7.35 ppm and another, also integrating to two protons, further downfield at 7.85 ppm. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a much higher chemical shift, though it is not explicitly reported in this specific dataset.

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 7.85 | Multiplet | Aromatic (Benzene ring) |

| 7.35 | Multiplet | Aromatic (Benzene ring) |

| 7.25 | Singlet | Aromatic (Thiophene ring) |

| 3.05 | Triplet | γ-CH₂ (to ring) |

| 2.45 | Triplet | α-CH₂ (to COOH) |

| 2.10 | Multiplet | β-CH₂ |

The carbonyl carbon of the carboxylic acid would have the highest chemical shift, typically in the range of 175-185 ppm. The carbons of the benzothiophene ring would resonate in the aromatic region (approximately 120-145 ppm). The aliphatic carbons of the butanoic acid chain would appear in the upfield region (around 20-40 ppm).

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 175-185 | C=O (Carboxylic Acid) |

| 120-145 | Aromatic Carbons (Benzothiophene) |

| 20-40 | Aliphatic Carbons (Butanoic chain) |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically require derivatization (e.g., esterification) to increase its volatility. This technique is highly effective for assessing the purity of a sample and identifying any volatile impurities. The mass spectrum obtained would show the molecular ion peak and characteristic fragment ions, providing a fingerprint for the compound.

LC-MS is ideally suited for the analysis of less volatile and thermally sensitive compounds like carboxylic acids, often without the need for derivatization. This technique separates the compound from a mixture using liquid chromatography before it is ionized and detected by the mass spectrometer.

Experimental mass spectrometry data confirms the molecular weight of this compound. The mass spectrum shows a molecular ion peak (M⁺) at an m/z of 220, which corresponds to the compound's molecular weight of 220.29 g/mol . Tandem MS (MS/MS) could be further employed to fragment the molecular ion, yielding structural information that confirms the connectivity of the benzothiophene core and the butanoic acid side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong, sharp absorption band would appear around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| >3000 | C-H stretch | Aromatic (Benzothiophene) |

| <3000 | C-H stretch | Aliphatic (Butanoic chain) |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=C stretch | Aromatic Ring |

Computational and Theoretical Chemistry Investigations in Research on the Compound

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the structural and electronic properties of organic molecules. biointerfaceresearch.com DFT methods are routinely employed to evaluate these characteristics and have become essential in the synthesis and mechanistic studies of novel compounds. biointerfaceresearch.com For molecules similar to 4-(1-Benzothiophen-3-yl)butanoic acid, calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-31+G(d), to achieve a balance between computational cost and accuracy. biointerfaceresearch.com

The first step in most computational analyses is geometric optimization. This process uses DFT to calculate the lowest energy, most stable three-dimensional arrangement of the atoms in a molecule. biointerfaceresearch.com By finding the minimum on the potential energy surface, researchers can determine key structural parameters like bond lengths, bond angles, and dihedral angles for the most probable conformation of this compound. This optimized structure serves as the foundation for all subsequent property calculations. bhu.ac.in For complex molecules, this analysis can be extended to map the entire conformational landscape, identifying different stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. biointerfaceresearch.com For benzothiophene (B83047) derivatives, the HOMO is typically located on the aromatic rings, while the LUMO can be distributed across the rings or extend to adjacent chains, depending on the substituents. biointerfaceresearch.com

| Parameter | Description | Typical Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical stability | 4.5 to 5.5 |

Note: Values are representative for similar benzothiophene and butanoic acid derivatives and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis is performed to understand intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. biointerfaceresearch.comnih.gov This method examines the interactions between filled donor orbitals and empty acceptor orbitals within the molecule.

Furthermore, understanding the distribution of electron density is key to identifying reactive sites. NBO or Mulliken population analyses are used to calculate the partial atomic charges on each atom. bhu.ac.in In this compound, it is expected that electronegative atoms like oxygen and sulfur would carry partial negative charges. biointerfaceresearch.com The carbon atom of the carboxylic acid group (C=O) would likely bear a significant partial positive charge, making it a potential site for nucleophilic attack. biointerfaceresearch.com A Molecular Electrostatic Potential (MESP) map visually represents this charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). bhu.ac.in

| Atom | Location | Predicted Natural Charge (e) | Implication |

|---|---|---|---|

| S | Benzothiophene ring | Slightly Negative | Electron-rich center |

| O (C=O) | Carboxylic acid | Strongly Negative | Nucleophilic site, H-bond acceptor |

| O (-OH) | Carboxylic acid | Strongly Negative | Nucleophilic site, H-bond acceptor/donor |

| C (C=O) | Carboxylic acid | Strongly Positive | Electrophilic site for nucleophilic attack |

Note: These predictions are based on general principles and findings from studies on similar functional groups. biointerfaceresearch.com

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (from picoseconds to microseconds). mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used extensively in drug design to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. ajrconline.org The method explores various possible orientations of the ligand within the target's binding pocket and calculates a "docking score," which estimates the binding affinity. researchgate.net A more negative score generally indicates a more favorable binding interaction. uomustansiriyah.edu.iq

Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govmdpi.com Benzothiophene derivatives have been investigated as potential inhibitors for various enzymes, and docking helps elucidate the structural basis for their activity. nih.gov For this compound, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds with amino acid residues in a target's active site.

In Silico Approaches for Molecular Property Prediction

Beyond quantum chemistry, various other in silico models are used to predict molecular properties that are important for chemical and pharmaceutical development. biotechnologia-journal.org These models use the two-dimensional structure of a molecule to rapidly calculate physicochemical descriptors. These predictions are valuable for assessing the "drug-likeness" of a compound according to frameworks like Lipinski's rule of five. biotechnologia-journal.orgnih.gov

Key properties predicted include:

Molecular Weight (MW): The mass of the molecule.

logP: The octanol-water partition coefficient, which measures lipophilicity (fat-solubility).

Total Polar Surface Area (TPSA): The surface area contributed by polar atoms, which correlates with a molecule's ability to permeate cell membranes. biotechnologia-journal.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of sites that can donate or accept hydrogen bonds, which is crucial for binding to biological targets.

| Property | Predicted Value | Importance |

|---|---|---|

| Molecular Formula | C12H12O2S | Basic chemical information |

| Molecular Weight | 220.29 g/mol | Influences absorption and distribution |

| logP | ~2.5 - 3.0 | Indicator of lipophilicity and membrane permeability |

| TPSA | ~46.5 Ų | Relates to transport properties and bioavailability |

| Hydrogen Bond Donors | 1 (from -OH) | Potential for specific interactions with targets |

| Hydrogen Bond Acceptors | 2 (from O=C and -OH) | Potential for specific interactions with targets |

Note: Values are calculated based on the known structure of this compound.

Structure Activity Relationship Sar Studies and Drug Design Principles

Elucidation of Pharmacophoric Elements within the 4-(1-Benzothiophen-3-yl)butanoic Acid Scaffold

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. For the this compound scaffold, the key pharmacophoric elements can be deduced from its structure and the general principles of molecular interactions.

The primary features are:

Aromatic/Hydrophobic Region: The benzothiophene (B83047) ring system provides a large, planar, and hydrophobic surface. This moiety is crucial for establishing van der Waals and hydrophobic interactions within the binding pocket of a target protein. The thiophene (B33073) portion of the bicyclic system can also engage in specific interactions, including hydrogen bonding or π-stacking.

Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group is a critical pharmacophoric feature. At physiological pH, it is typically deprotonated to form a carboxylate anion, which can act as a strong hydrogen bond acceptor or form ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a receptor or enzyme active site.

Hydrophobic Linker: The flexible four-carbon (butanoic) chain acts as a spacer, connecting the aromatic scaffold to the acidic group. The length and conformation of this linker are crucial for positioning the other pharmacophoric elements in the correct orientation for optimal interaction with the biological target. A 'folded' conformation is often found to be crucial for the activity of molecules with similar flexible linkers, suggesting the spatial distance between the aromatic ring and the acidic group is a key determinant of activity. nih.gov

A general pharmacophore model for this scaffold would thus include a hydrophobic feature, an anionic/hydrogen bond acceptor feature, and a defined spatial relationship between them maintained by the linker. nih.gov

Systematic Variation of Substituents on the Benzothiophene Moiety and Resultant Activity Changes

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto the benzothiophene ring. These modifications can alter the molecule's steric profile, electronic distribution, and metabolic stability.

Substitution on the Benzene (B151609) Ring: Introducing substituents on the benzene portion of the scaffold can significantly impact activity. Electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) can alter the electron density of the entire aromatic system, influencing its interaction with the target. For instance, in related benzothiophene series, halogen substitution has been used to probe specific interactions and can block positions susceptible to metabolic oxidation. ijpsjournal.com

Substitution on the Thiophene Ring: The thiophene ring is also a target for modification. Placing small alkyl groups (e.g., methyl) can enhance hydrophobic interactions or provide steric hindrance that may improve selectivity for a specific target.

Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation dramatically changes the geometry and electronic properties of the ring system. mdpi.com Oxidation introduces polarity and hydrogen bond accepting capabilities, which can lead to altered binding modes and potentially different biological activities. mdpi.com Studies on drughunter.combenzothieno[3,2-b] drughunter.combenzothiophene (BTBT) derivatives show that sulfur oxidation significantly alters crystal packing and optoelectronic properties, which can be extrapolated to potential changes in biological interactions. mdpi.com

The following interactive table summarizes hypothetical activity changes based on common substituent variations in related heterocyclic compounds.

| Substituent Position | Substituent (R) | Presumed Effect on Activity | Rationale |

| Benzene Ring (e.g., C5, C6) | -Cl, -F | Potentially Increase | Enhances binding through halogen bonding; blocks metabolism. |

| Benzene Ring (e.g., C5, C6) | -OCH₃ | Variable | Can increase or decrease activity depending on steric and electronic requirements of the binding site. |

| Thiophene Ring (e.g., C2) | -CH₃ | Potentially Increase | Enhances hydrophobic interactions; may provide favorable steric bulk. |

| Sulfur Atom (S1) | Oxidation to S=O or SO₂ | Likely Decrease/Alter | Increases polarity, alters ring geometry and electronic character, potentially disrupting key hydrophobic interactions. mdpi.com |

Stereochemical Impact on Biological Recognition and Efficacy

Biological systems, being chiral, often exhibit stereoselectivity in their interactions with drug molecules. If a chiral center is introduced into the this compound structure, the resulting enantiomers can have significantly different pharmacological activities.

A chiral center can be created by introducing a substituent on the butanoic acid side chain, for example, at the alpha or beta position. In the closely related analogue, 4-amino-3-benzo(b)furan-2-yl butanoic acid, a chiral center exists at the C3 position of the butanoic acid chain. nih.gov Such stereocenters dictate the three-dimensional arrangement of the pharmacophoric groups. One enantiomer may fit perfectly into the binding site of a receptor, leading to high efficacy, while the other enantiomer (the distomer) may fit poorly or not at all, resulting in lower activity or even a different pharmacological profile. nih.gov

In the development of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene, researchers confirmed the importance of stereochemistry by separating enantiomers using chiral chromatography and determining the absolute configuration via X-ray crystallography. nih.gov This underscores the principle that for chiral benzothiophene-based compounds, biological recognition is highly dependent on the precise spatial orientation of the molecule, and controlling the stereochemistry is a critical aspect of drug design.

Bioisosteric Replacement Strategies for Carboxylic Acid Groups

While the carboxylic acid group is often a key pharmacophore for activity, its strong acidity can lead to poor oral bioavailability, rapid metabolism (e.g., via glucuronidation), and limited ability to cross cell membranes or the blood-brain barrier. nih.gov Medicinal chemists frequently employ bioisosteric replacement, substituting the carboxylic acid with other acidic functional groups that mimic its essential properties but have improved pharmacokinetic profiles. drughunter.comresearchgate.net

Common bioisosteres for the carboxylic acid group include:

Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. drughunter.com However, it is generally more lipophilic and resistant to many of the metabolic pathways that affect carboxylic acids. drughunter.comnih.gov

Hydroxamic Acid: This group can also act as an acidic proton donor and participate in hydrogen bonding. It is often used in the design of enzyme inhibitors, particularly metalloproteinase inhibitors.

N-Acyl Sulfonamides: These functional groups are also acidic and can effectively mimic the hydrogen bonding and ionic interactions of a carboxylate. They often provide improved membrane permeability compared to carboxylic acids. hyphadiscovery.com

3-Hydroxyisoxazole: This planar heterocyclic ring is an acidic bioisostere with a pKa value in the range of 4-5, similar to carboxylic acids. nih.gov It has been successfully used in the development of analogues of neurotransmitters. nih.gov

Scaffold Hopping Explorations for Novel Benzothiophene-Based Analogues

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one, while aiming to maintain or improve the biological activity. researchgate.netnih.gov The goal is to discover novel chemotypes with improved properties, such as better potency, selectivity, pharmacokinetics, or novelty for intellectual property purposes. researchgate.netbhsai.org

Starting from the this compound core, several scaffold hopping approaches can be envisioned:

Ring System Isomers: The position of the thiophene ring fusion can be altered. For example, instead of the benzo[b]thiophene, a benzo[c]thiophene (B1209120) scaffold could be explored, although this is a less stable ring system.

Replacement with other Bicyclic Heterocycles: The benzothiophene core could be replaced with other bicyclic systems of similar size and properties, such as benzothiazole (B30560) , indazole , or quinoline .

These novel scaffolds are designed to present the key pharmacophoric elements—the hydrophobic region, the linker, and the acidic group—in a spatial arrangement similar to that of the original lead compound, thereby preserving the interactions with the biological target.

Preclinical Biological Activity and Molecular Mechanisms of Action

Enzymatic Target Modulation and Inhibition Studies (In Vitro)

The capacity of 4-(1-Benzothiophen-3-yl)butanoic acid to modulate the activity of specific enzymes has been a subject of scientific inquiry. These studies are crucial for understanding its potential role in metabolic and signaling pathways.

Investigation of Kynurenine (B1673888) 3-hydroxylase (KYN 3-OHase) Interaction

Kynurenine 3-hydroxylase (KYN 3-OHase), also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the tryptophan degradation pathway. Inhibition of this enzyme is considered a potential therapeutic strategy for neurodegenerative diseases by reducing the production of neurotoxic metabolites like quinolinic acid and increasing the neuroprotective kynurenic acid. Research into compounds structurally related to kynurenine pathway intermediates, such as derivatives of 4-phenyl-4-oxo-butanoic acid, has identified inhibitors of this enzyme. However, specific studies detailing the direct interaction or inhibitory activity of this compound on KYN 3-OHase have not been extensively reported in publicly available literature.

Analysis of Histone Deacetylase (HDAC) Inhibitory Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene expression modulation. HDAC inhibitors have emerged as a significant area of research, particularly in oncology. The benzo[b]thiophene scaffold, which is the core structure of this compound, has been investigated as a component of novel HDAC inhibitors. Specifically, benzo[b]thienyl hydroxamic acids have been identified as a class of HDAC inhibitors. While the butanoic acid moiety is a feature of some known HDAC inhibitors, such as butyrate (B1204436) and phenylbutyrate, comprehensive data quantifying the specific inhibitory potential (e.g., IC50 values) of this compound against various HDAC isoforms is not currently detailed in the scientific literature.

Receptor Ligand Binding and Functional Modulation (In Vitro and Animal Models)

The interaction of this compound with various cell surface receptors has been evaluated to determine its potential as a modulator of neurotransmission and metabolic signaling.

Characterization of Gamma-hydroxybutyrate (GHB) Receptor Ligand Properties

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter that acts on at least two distinct receptor systems in the central nervous system: the high-affinity GHB receptor and the low-affinity GABAB receptor. The development of analogs of GHB aims to create selective ligands for these receptors to probe their physiological functions and therapeutic potential. While numerous GHB analogs have been synthesized and tested for their binding affinity and functional activity, specific data characterizing this compound as a ligand for the GHB receptor, including its binding affinity (Ki or Kd values) or its functional effects (agonist or antagonist activity), are not available in published research.

Assessment of Free Fatty Acid Receptor 3 (FFA3) Agonism or Antagonism

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate. It is involved in metabolic regulation and has been implicated in conditions such as diabetes and obesity. The discovery of selective agonists and antagonists for FFA3 is an active area of research to understand its physiological roles and therapeutic utility. Despite the structural similarity of the butanoic acid side chain to endogenous ligands, there is currently no published data that characterizes the activity of this compound at the FFA3 receptor, either as an agonist or an antagonist.

Gamma-aminobutyric Acid Receptor Type B (GABAB) Analog Studies

The GABAB receptor is a metabotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. Analogs of GABA, such as baclofen, are used clinically as muscle relaxants. The development of novel GABAB receptor ligands is a key area of neuroscience research. Studies have explored compounds with similar heterocyclic cores, such as 4-amino-3-benzo(b)furan-2-yl butanoic acid, which has been investigated for its effects at GABAB receptors. However, specific research detailing the synthesis of this compound as a GABAB receptor analog or evaluating its binding affinity and functional modulation (agonist, antagonist, or allosteric modulator) at this receptor has not been reported.

Pharmacological Screening in Preclinical Models

The benzothiophene (B83047) scaffold is recognized in medicinal chemistry for its wide range of biological activities. nih.govbenthamscience.comsemanticscholar.org Derivatives of this heterocyclic compound have been evaluated for numerous therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and analgesic agents. nih.govsemanticscholar.org

Evaluation of Anti-inflammatory Activity

Derivatives of the benzothiophene class are noted for their potential anti-inflammatory properties. benthamscience.comsemanticscholar.org Research into this area is driven by the need for new non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation. consensus.app While specific studies on this compound are not detailed, related structures have been assessed. For instance, studies on novel benzothiazole (B30560) derivatives, a related sulfur-containing heterocyclic system, have shown significant dose-dependent inhibition of paw edema in carrageenan-induced inflammation models in rats, with efficacy comparable to standard drugs like indomethacin. consensus.app Similarly, various butanoic acid derivatives have been synthesized and screened for their anti-inflammatory effects, indicating that the butanoic acid moiety can be a key component for this activity. researchgate.net The mechanisms often explored for such compounds involve the inhibition of inflammatory mediators. consensus.app

Determination of Antioxidant Efficacy

The antioxidant potential of benzothiophene derivatives has been an area of active research. semanticscholar.orgnih.gov Oxidative stress is implicated in numerous pathological conditions, making the development of effective antioxidant compounds a priority. nih.gov Studies on novel synthesized benzothiophene derivatives have demonstrated significant antioxidant capacities. For example, specific derivatives have shown high antioxidant capacities that surpassed that of Trolox, a universally accepted reference standard. nih.gov

The antioxidant activity of these compounds is often evaluated using assays that measure their ability to scavenge free radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) is a common metric used in these evaluations.

| Compound | TEAC Value |

|---|---|

| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (B33073) | 2.5 |

| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | 1.1 |

Assessment of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The rise of antimicrobial resistance has necessitated the search for novel anti-infective agents. nih.govdergipark.org.tr Benzothiophene and its derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. benthamscience.comsemanticscholar.orgdergipark.org.tr

Various studies have demonstrated the efficacy of benzothiophene derivatives against pathogenic microbes. nih.gov For example, certain 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene derivatives displayed high antibacterial activity against Staphylococcus aureus (S. aureus). nih.gov In another study, a benzothiophene acylhydrazone derivative was found to be effective against multiple strains of S. aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates. nih.gov

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 µg/mL |

Investigation of Antiviral Activity

The benzothiophene scaffold has also been explored for its antiviral potential. Research has led to the discovery of benzothiophene analogs that show inhibitory effects against various viruses. A notable study focused on the efficacy of these derivatives against the Middle East Respiratory Syndrome coronavirus (MERS-CoV). researchgate.net

In these preclinical evaluations, the potency of the compounds is typically measured by their half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. The cytotoxicity (CC50) is also determined to calculate a selectivity index (SI), which indicates the therapeutic window of the compound. researchgate.net

| Compound | Virus | Potency (EC50) |

|---|---|---|

| Benzothiophene analog with p-bromophenyl group | MERS-CoV | 0.95 µM |

Analgesic Activity in Animal Models

The investigation of novel compounds for pain relief is a cornerstone of pharmaceutical research. Substituted benzo[b]thiophenes have been recognized as potential analgesic agents. nih.gov Preclinical evaluation of analgesic activity is commonly performed using various animal models that can differentiate between central and peripheral mechanisms of pain. nih.gov

Standard tests include the hot plate test, which assesses centrally mediated analgesia, and the acetic acid-induced writhing test, which evaluates peripheral analgesic effects. nih.gov While specific data on this compound is not available, studies on related structures like 2-chlorothiophene (B1346680) have shown significant peripheral analgesic activity in the formalin test. Other butanoic acid derivatives have also demonstrated both antinociceptive and anti-inflammatory activities in preclinical screens. researchgate.net

Antineoplastic Activity of Benzimidazole-Butanoic Acid Conjugates

Benzimidazole (B57391) and its derivatives are a well-established class of compounds with significant anticancer properties, owing in part to their structural similarity to naturally occurring purine (B94841) nucleotides. This resemblance allows them to interact with biological macromolecules and interfere with cancer cell processes. Hybrid molecules that conjugate a benzimidazole ring with other pharmacophores are actively developed to enhance efficacy and overcome drug resistance. consensus.appnih.gov

A prominent example of a clinically used benzimidazole-butanoic acid conjugate is Bendamustine hydrochloride. dergipark.org.tr This molecule contains a benzimidazole core linked to a butanoic acid (also known as butyric acid) moiety and a nitrogen mustard group. dergipark.org.tr Bendamustine functions as a DNA alkylating agent, creating intra- and inter-strand crosslinks in the DNA of cancer cells. This action disrupts DNA replication and repair, ultimately leading to cell death. dergipark.org.tr Its potency highlights the role of the benzimidazole scaffold in creating effective anticancer therapeutics. dergipark.org.tr

Identification of Specific Molecular Targets and Cellular Signaling Pathways

Currently, there is a notable absence of publicly available preclinical research specifically detailing the molecular targets and cellular signaling pathways of the chemical compound this compound. Extensive searches of scientific literature and biomedical databases did not yield studies that have explicitly investigated the direct molecular interactions or the downstream signaling cascades affected by this particular molecule.

While direct evidence is lacking for this compound, the broader class of benzothiophene derivatives has been the subject of various pharmacological studies, revealing a range of biological activities and molecular targets. It is important to emphasize that these findings relate to structurally similar but distinct molecules and cannot be directly extrapolated to this compound. However, this information provides a context for the potential areas of investigation for this compound.

Several studies have explored the potential of benzothiophene-containing molecules to interact with key cellular regulators, including:

Peroxisome Proliferator-Activated Receptors (PPARs): Certain substituted thiophene and benzothiophene derivatives have been investigated for their ability to modulate PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. tandfonline.comtandfonline.comnih.gov For instance, some derivatives containing a carbonyl group at the C2 position of the thiophene or benzothiophene ring were found to transactivate PPARγ in vitro. tandfonline.comtandfonline.comnih.gov Thiazolidinediones are a well-known class of PPARγ agonists used in the treatment of type 2 diabetes. tandfonline.com

Fatty Acid Amide Hydrolase (FAAH): A series of benzothiophene piperazine (B1678402) and piperidine (B6355638) urea (B33335) derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH). nih.govnih.gov FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased levels of endogenous fatty acid amides, which can produce analgesic and anti-inflammatory effects. nih.govmdpi.com The inhibitory mechanism of these benzothiophene derivatives involves the covalent modification of a serine residue in the active site of the FAAH enzyme. nih.govnih.gov

Lysophosphatidic Acid (LPA) Receptors: The benzothiophene scaffold has been incorporated into molecules designed as antagonists for lysophosphatidic acid (LPA) receptors, specifically LPA5. nih.govnih.gov LPA is a signaling lipid that mediates a variety of cellular processes through its interaction with G protein-coupled receptors. nih.gov Antagonism of these receptors is being explored for therapeutic applications, including the management of pain. nih.govnih.gov

The following table summarizes the molecular targets that have been identified for various benzothiophene derivatives, highlighting the diversity of their biological activities. It is crucial to reiterate that these are not confirmed targets for this compound.

| Compound Class | Molecular Target | Potential Therapeutic Area |

|---|---|---|

| Substituted Thiophene and Benzothiophene Derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Diabetes, Metabolic Disorders |

| Benzothiophene Piperazine and Piperidine Urea Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation |

| Isoquinolone Derivatives with Benzothiophene Moieties | Lysophosphatidic Acid Receptor 5 (LPA5) | Pain |

Perspectives and Future Research Directions

Innovations in Synthetic Methodologies for Complex Analogs

The future synthesis of complex analogs of 4-(1-Benzothiophen-3-yl)butanoic acid will likely move beyond traditional methods to embrace more efficient and versatile strategies. Modern organic synthesis techniques, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, are pivotal for creating diverse libraries of derivatives. eurekaselect.com These methods allow for precise modifications to both the benzothiophene (B83047) scaffold and the butanoic acid side chain.

Innovations will likely focus on:

Late-Stage Functionalization: Introducing chemical modifications in the final steps of a synthetic route to rapidly generate a wide range of analogs from a common intermediate.

Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions that are challenging to control in batch processes.

Biocatalysis: Employing enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions, which is beneficial for creating complex chiral molecules.

These advanced synthetic tools will be instrumental in building a diverse collection of analogs, enabling a thorough exploration of the structure-activity relationship (SAR).

Table 1: Advanced Synthetic Methodologies for Benzothiophene Analogs

| Methodology | Description | Potential Advantage for Analog Synthesis |

|---|---|---|

| Transition-Metal Catalysis | Utilizes catalysts like palladium or rhodium to form new carbon-carbon and carbon-heteroatom bonds. eurekaselect.com | High efficiency and functional group tolerance for modifying the benzothiophene core. |

| C-H Activation | Directly converts carbon-hydrogen bonds into new functional groups, avoiding pre-functionalization steps. | Rapid diversification of the aromatic scaffold. |

| Photoredox Catalysis | Uses visible light to initiate chemical reactions, often under mild conditions. | Access to unique reaction pathways for novel analog creation. |

| Flow Chemistry | Conducts reactions in a continuously flowing stream rather than a single batch. | Improved safety, scalability, and reaction control. |

Integration of Advanced Computational Techniques in Rational Design

Computational chemistry is an indispensable tool in modern drug discovery, and its role in the rational design of this compound analogs will be crucial. mdpi.com By simulating how molecules interact with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Key computational techniques include:

Molecular Docking: This method predicts how a ligand (the drug candidate) binds to the active site of a target protein, providing insights into the binding mode and affinity. nih.gov For analogs of this compound, this could help identify potential protein targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, offering a more dynamic and realistic view of the binding stability and conformational changes.

Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets to identify complex patterns in chemical structures and biological activity, accelerating the design of novel compounds with desired properties. mdpi.com

Table 2: Computational Techniques in Rational Drug Design

| Technique | Application in Drug Design | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a biological target. nih.govnih.gov | To identify and validate potential protein targets. |

| QSAR | Correlates chemical structures with biological activity to predict the potency of new analogs. researchgate.net | To guide the design of more active derivatives. |

| Molecular Dynamics | Simulates the dynamic behavior of the drug-target complex. mdpi.com | To assess the stability of the binding interaction over time. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for designing novel, structurally diverse analogs. |

Deepening Understanding of Structure-Mechanism Relationships

A critical future direction is to move beyond simply identifying active compounds to understanding how they work at a molecular level. For this compound and its derivatives, this involves elucidating the relationship between their three-dimensional structure and their mechanism of action.

Research in this area will focus on:

Identifying Key Structural Features: Determining which parts of the molecule are essential for activity. For instance, studies on other benzothiophenes have shown that specific substitutions on the ring system can dramatically alter biological effects. researchgate.net

Mechanism of Action Studies: Using biochemical and cellular assays to pinpoint the precise biological pathways modulated by the compounds. This could involve identifying direct protein targets or downstream signaling effects.

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to obtain high-resolution images of the compound bound to its biological target, providing definitive proof of the binding mode.

Understanding these relationships is key to designing next-generation compounds with improved potency and selectivity, and fewer off-target effects.

Exploration of Emerging Therapeutic Areas and Biological Targets

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, found in drugs with a wide range of therapeutic applications. nih.govijpsjournal.com This suggests that this compound and its analogs could be explored for a variety of diseases.

Potential emerging therapeutic areas include:

Oncology: Many benzothiophene derivatives have been investigated as anticancer agents, targeting pathways like STAT3 signaling. acs.org Analogs could be designed to inhibit cancer-specific enzymes or protein-protein interactions.

Neurodegenerative Diseases: The benzothiophene core is present in compounds with neuroprotective properties. ontosight.ai Future research could explore the potential of its derivatives in conditions like Alzheimer's or Parkinson's disease. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new antibiotics. Benzothiophene derivatives have shown promise as antibacterial and antifungal agents. researchgate.netijpsjournal.com

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some benzothiophenes make this a promising area for investigation. ijpsjournal.com For example, derivatives of the related 4,5,6,7-tetrahydro-benzothiophene have been explored as modulators for targets involved in autoimmune diseases. nih.gov

Synergistic Research Combining Experimental and Theoretical Approaches

The most powerful advances will come from a synergistic approach that tightly integrates experimental and theoretical research. This iterative cycle, often referred to as the "design-make-test-analyze" loop, is at the heart of modern drug discovery.

This integrated workflow involves:

Design: Using computational tools (as in 7.2) to design a set of virtual compounds with predicted activity. biointerfaceresearch.com

Make: Synthesizing the most promising candidates using innovative chemical methods (as in 7.1).

Test: Evaluating the synthesized compounds in relevant biological assays to determine their actual activity and properties.

Analyze: Comparing the experimental results with the computational predictions. This analysis provides crucial insights into the structure-activity relationships (as in 7.3) and is used to refine the computational models for the next design cycle.

This feedback loop accelerates the discovery process, allowing researchers to navigate the vast chemical space more intelligently and efficiently to develop optimized compounds for new therapeutic targets (as in 7.4). The combination of computational insights with real-world experimental data provides a robust pathway for advancing this compound from a simple chemical entity to a potential therapeutic lead. nih.govbiointerfaceresearch.com

Q & A

Q. What are the recommended synthetic routes for 4-(1-Benzothiophen-3-yl)butanoic acid, and how can purity be validated?

Methodology:

- Synthesis: A common approach involves coupling benzothiophene derivatives with butanoic acid precursors via Suzuki-Miyaura cross-coupling (e.g., using boronic esters as intermediates) . Alternative methods include Friedel-Crafts alkylation of benzothiophene with γ-butyrolactone followed by hydrolysis.

- Purity Validation: Use HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and mobile phase (acetonitrile/0.1% formic acid) to achieve >97% purity. Confirm via ¹H NMR (δ 7.8–7.2 ppm for benzothiophene protons, δ 2.5–2.1 ppm for butanoic acid chain) .

Q. How can structural confirmation be performed for this compound?

Methodology:

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS should show [M-H]⁻ ion at m/z 235.05 (calculated for C₁₁H₉O₂S).

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in neuroprotective assays?

Case Study:

- Issue: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in glutamate-induced neuronal damage models).

- Resolution:

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodology:

- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the butanoic acid chain to reduce logP (predicted logP = 3.2 for parent compound).

- Prodrug Design: Synthesize methyl ester derivatives to enhance blood-brain barrier penetration, followed by esterase-mediated hydrolysis .

- PK/PD Modeling: Use compartmental modeling to correlate plasma concentrations (Cₘₐₓ ≈ 2.5 µg/mL) with target engagement in rat models .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Approach:

- Core Modifications:

- Biological Testing: Prioritize derivatives with >50% inhibition in primary screens for dose-response assays (EC₅₀ ± SEM).

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility values?

Root Cause:

- pH Dependency: Solubility in water ranges from 0.1 mg/mL (pH 2) to 1.5 mg/mL (pH 7.4) due to ionization of the carboxylic acid group.

- Validation: Use shake-flask method with PBS (pH 7.4) and quantify via UV-Vis (λₘₐₓ = 260 nm) .

Experimental Design Tables

Q. Table 1: HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 µm) | 60:40 ACN/0.1% FA | 1.0 mL/min | UV 254 nm | 6.8 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.